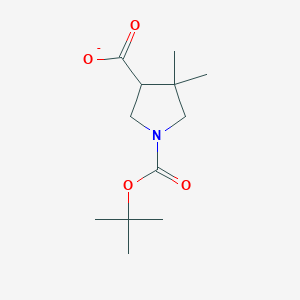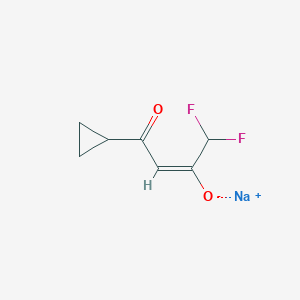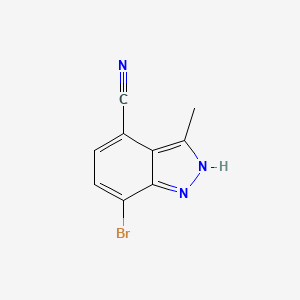
7-Bromo-3-methyl-1H-indazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-methyl-1H-indazole-4-carbonitrile is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methyl-1H-indazole-4-carbonitrile typically involves the bromination of 3-methyl-1H-indazole-4-carbonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-methyl-1H-indazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 7-bromo-3-methyl-1H-indazole-4-methanamine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of 7-bromo-3-formyl-1H-indazole-4-carbonitrile.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products:
Substitution: 7-Azido-3-methyl-1H-indazole-4-carbonitrile.
Reduction: 7-Bromo-3-methyl-1H-indazole-4-methanamine.
Oxidation: 7-Bromo-3-formyl-1H-indazole-4-carbonitrile.
Scientific Research Applications
7-Bromo-3-methyl-1H-indazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methyl-1H-indazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine atom and nitrile group play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
- 7-Bromo-1H-indazole-3-carbonitrile
- 3-Methyl-1H-indazole-4-carbonitrile
- 7-Bromo-3-methyl-1H-indazole-4-carboxamide
Comparison: 7-Bromo-3-methyl-1H-indazole-4-carbonitrile stands out due to its unique combination of a bromine atom and a nitrile group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency or selectivity in certain applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit promising biological activities. Continued research on this compound could lead to new discoveries and applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C9H6BrN3 |
|---|---|
Molecular Weight |
236.07 g/mol |
IUPAC Name |
7-bromo-3-methyl-2H-indazole-4-carbonitrile |
InChI |
InChI=1S/C9H6BrN3/c1-5-8-6(4-11)2-3-7(10)9(8)13-12-5/h2-3H,1H3,(H,12,13) |
InChI Key |
FFGRNDZZIDDXPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C(C2=NN1)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



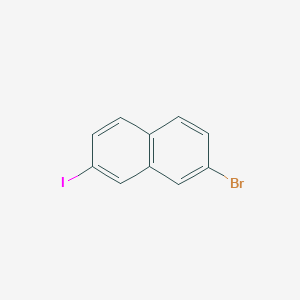

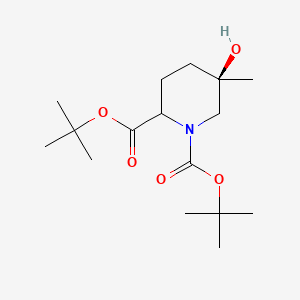
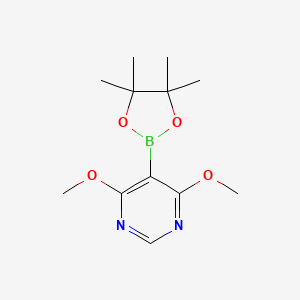

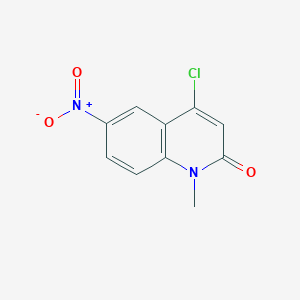
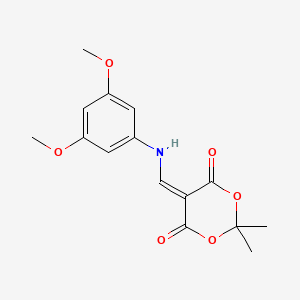

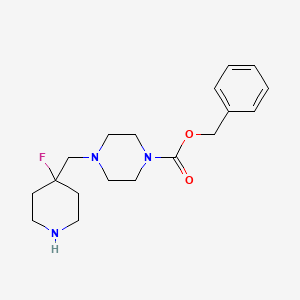
![Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B13915956.png)
